Morpholine, 4-(3-(9-(bromomethyl)-4-(2-chlorophenyl)-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)-
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Overview
Description
“Morpholine, 4-(3-(9-(bromomethyl)-4-(2-chlorophenyl)-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)-” is a complex organic compound that features a morpholine ring, a bromomethyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the morpholine ring, the introduction of the bromomethyl group, and the attachment of the chlorophenyl group. Common reagents used in these reactions include bromine, chlorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromomethyl group would yield a carboxylic acid derivative, while substitution with an amine would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 4-(3-(9-(bromomethyl)-4-(2-chlorophenyl)-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)-
- Morpholine, 4-(3-(9-(bromomethyl)-4-(2-fluorophenyl)-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)-
- Morpholine, 4-(3-(9-(bromomethyl)-4-(2-methylphenyl)-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)-
Uniqueness
The uniqueness of “Morpholine, 4-(3-(9-(bromomethyl)-4-(2-chlorophenyl)-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)-” lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
113825-88-0 |
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Molecular Formula |
C22H21BrClN5O2S |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
3-[13-(bromomethyl)-7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C22H21BrClN5O2S/c23-12-18-26-27-19-13-25-21(15-3-1-2-4-17(15)24)16-11-14(32-22(16)29(18)19)5-6-20(30)28-7-9-31-10-8-28/h1-4,11H,5-10,12-13H2 |
InChI Key |
YDMJCEGWVXLXTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC3=C(S2)N4C(=NN=C4CBr)CN=C3C5=CC=CC=C5Cl |
Origin of Product |
United States |
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